Hydroxydihydrosterigmatocystin

Description

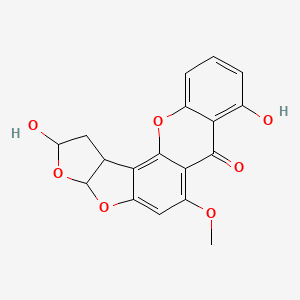

Structure

2D Structure

3D Structure

Properties

CAS No. |

63324-97-0 |

|---|---|

Molecular Formula |

C18H14O7 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |

InChI |

InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3 |

InChI Key |

WRUJLZVXYZPNCL-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |

Canonical SMILES |

COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |

Other CAS No. |

109278-36-6 |

Synonyms |

17-DHST 17-hydroxy-16,17-dihydrosterigmatocystin hydroxydihydrosterigmatocystin |

Origin of Product |

United States |

Mycology and Natural Occurrence of Hydroxydihydrosterigmatocystin Producing Fungi

Identification and Characterization of Fungal Producers

The production of hydroxydihydrosterigmatocystin (B25687) and its parent compound, sterigmatocystin (B1681140), is attributed to a range of fungal species, primarily within the genus Aspergillus. mdpi.com However, several other genera have also been identified as producers of sterigmatocystin, indicating a broader distribution of this biosynthetic capability among filamentous fungi. mdpi.comnih.gov

The genus Aspergillus is the most significant producer of sterigmatocystin-related compounds. mdpi.comfao.org Among the numerous species, A. versicolor, A. nidulans, and A. parasiticus are notable for their involvement in the biosynthesis of this compound and its precursors.

Aspergillus versicolor : This species is considered a major producer of sterigmatocystin and its derivatives. blackmould.me.ukfao.org Research has identified A. versicolor as a source of 5-hydroxydihydrosterigmatocystin. rsc.orgknowthecause.com It is also capable of producing dihydrosterigmatocystin (B1259337) and demethylsterigmatocystin. mdpi.comrsc.org The isolation of this compound has been reported from Aspergillus versicolor MF359. naturalproducts.net

Aspergillus nidulans : This fungus is a known producer of sterigmatocystin, the penultimate precursor in the aflatoxin biosynthetic pathway. frontiersin.org The genetic pathways for sterigmatocystin production in A. nidulans are well-studied and show significant homology to those in aflatoxin-producing species. frontiersin.org While primarily studied for sterigmatocystin, its role in the broader biosynthetic pathway implies its potential connection to related intermediates. ebi.ac.uk

Aspergillus parasiticus : This species is a primary producer of aflatoxins and is closely related to A. flavus. frontiersin.orgnih.gov Cell-free extracts from A. parasiticus have demonstrated the ability to metabolize this compound. nih.gov Specifically, research has shown the conversion of versicolorin (B1264617) A to sterigmatocystin involves intermediates like this compound within this fungus. nih.govnih.govasm.orgresearchgate.net It is also implicated in the biogenetic pathway where 5-hydroxydihydrosterigmatocystin acts as a precursor to aflatoxins B2 and G2. rsc.org

| Fungal Species | Associated Compound(s) | Key Research Findings |

|---|---|---|

| Aspergillus versicolor | 5-Hydroxydihydrosterigmatocystin, Sterigmatocystin, Dihydrosterigmatocystin, Demethylsterigmatocystin | Identified as a source of 5-hydroxydihydrosterigmatocystin and a major producer of the parent compound, sterigmatocystin. fao.orgrsc.orgknowthecause.com |

| Aspergillus nidulans | Sterigmatocystin | Produces sterigmatocystin, the precursor to aflatoxin, with well-studied genetic pathways. frontiersin.orgebi.ac.uk |

| Aspergillus parasiticus | This compound, Aflatoxins | Metabolizes this compound as an intermediate in the biosynthesis of aflatoxins B2 and G2. rsc.orgnih.govasm.org |

While Aspergillus is the primary source, other fungal genera have been confirmed to produce sterigmatocystin, the parent compound of this compound. mdpi.comnih.govresearchgate.netconicet.gov.ar The presence of the sterigmatocystin gene cluster in these phylogenetically diverse fungi suggests a complex evolutionary history, possibly involving horizontal gene transfer. conicet.gov.ar

Bipolaris : Species within this genus, such as Bipolaris sorokiniana, have been shown to produce sterigmatocystin, although in lower yields compared to A. versicolor. blackmould.me.uknih.gov

Botryotrichum : This genus is also a confirmed producer of sterigmatocystin. mdpi.comnih.gov Specifically, Botryotrichum piluliferum has been found to produce sterigmatocystin and its derivatives, oxisterigmatocystins. auctoresonline.org

Humicola : Humicola species are recognized producers of sterigmatocystin. mdpi.comnih.govebi.ac.uk For instance, Humicola fuscoatra has been found to produce 7-deoxysterigmatocystin and sterigmatocystin. acs.org

Penicillium : Though more commonly associated with other mycotoxins like citrinin (B600267) and patulin, some species within the genus Penicillium have been reported to produce sterigmatocystin. mdpi.comstudiesinmycology.orgresearchgate.net However, some initial reports were later found to be due to mixed cultures with Aspergillus versicolor. studiesinmycology.org Nevertheless, Penicillium inflatum has been identified as a new producer of sterigmatocystin. nih.gov

| Genus | Key Species Implicated | Compound |

|---|---|---|

| Bipolaris | B. sorokiniana | Sterigmatocystin nih.gov |

| Botryotrichum | B. piluliferum | Sterigmatocystin, Oxisterigmatocystins nih.govauctoresonline.org |

| Humicola | H. fuscoatra | Sterigmatocystin, 7-deoxysterigmatocystin nih.govacs.org |

| Penicillium | P. inflatum | Sterigmatocystin nih.gov |

Environmental Factors Influencing this compound Biosynthesis in Natural Substrates

The production of fungal secondary metabolites, including mycotoxins like this compound, is not constant and is significantly influenced by environmental conditions. juniperpublishers.commdpi.com Factors such as temperature, water activity, and substrate composition play a critical role in gene expression and the subsequent biosynthesis of these compounds. explorationpub.comscispace.com While research often focuses on the end-product mycotoxins, these environmental triggers affect the entire biosynthetic pathway, including the formation of intermediates.

Temperature is a key factor regulating sterigmatocystin production. For Aspergillus versicolor, the optimal temperature for sterigmatocystin production is between 27°C and 29°C, while for Bipolaris sorokiniana, it is lower, at 23°C. nih.gov The optimal growth temperature for A. versicolor is around 30°C, closely aligning with the conditions for toxin production. tandfonline.com Climate change, leading to warmer temperatures in temperate regions, may increase the risk of contamination by sterigmatocystin-producing fungi. tandfonline.com

Other abiotic factors that generally influence secondary metabolite production in fungi include water availability (water activity), light, soil fertility, and salinity. mdpi.commaxapress.com These stressors can alter the plant's or fungus's physiological and biochemical properties, often leading to an increased concentration of secondary metabolites as a defense or adaptation mechanism. juniperpublishers.commaxapress.com

| Environmental Factor | Influence on Biosynthesis | Specific Findings |

|---|---|---|

| Temperature | Directly impacts the growth rate and enzyme activity of toxin-producing fungi. | Optimal temperature for sterigmatocystin production by A. versicolor is 27-29°C. nih.govtandfonline.com |

| Water Activity (Moisture) | Essential for fungal growth and metabolic processes, including mycotoxin synthesis. | Mycotoxin production is dependent on favorable moisture levels in substrates. explorationpub.com |

| Substrate/Nutrient Availability | The type and availability of nutrients (e.g., carbon sources) can trigger or suppress the genetic pathways for mycotoxin production. | The highest yields of sterigmatocystin for A. versicolor were obtained on whole corn supplemented with Soytone. nih.gov |

Geographical Distribution of this compound-Associated Fungi and Contamination Patterns

Fungi capable of producing this compound and related compounds are distributed globally, but their prevalence varies with climate and agricultural practices. scispace.comwikipedia.org These fungi can contaminate a wide array of agricultural commodities both before harvest and during storage. conicet.gov.ar

Aspergillus versicolor strains are found worldwide, thriving in diverse habitats from soil and decaying vegetation to indoor environments with chronic dampness. fao.orgscispace.comtandfonline.com It is a common contaminant of stored grains, cheese, spices, coffee beans, and soybeans. ebi.ac.ukresearchgate.net

Aspergillus parasiticus is predominantly found in tropical and subtropical regions. wikipedia.org Its distribution includes the United States, Latin America, South Africa, India, and Australia. wikipedia.org It is a significant agricultural concern due to its ability to infect crops such as corn, peanuts, and cottonseed. wikipedia.org

The global distribution of these fungi leads to contamination of various foodstuffs. Sterigmatocystin has been detected in mouldy grain, green coffee beans, cheese, and nuts. ebi.ac.ukexplorationpub.com For example, A. versicolor was identified as the source of sterigmatocystin in infected pistachio nuts. blackmould.me.uk The presence of these fungi on crops and in stored products poses a risk of mycotoxin exposure, which can have significant economic and health implications. nih.govconicet.gov.ar An aflatoxicosis outbreak in Kenya in 2004, which resulted in 125 deaths, highlights the severe consequences of consuming food contaminated with mycotoxins from Aspergillus species. conicet.gov.ar

Advanced Biosynthesis and Metabolic Pathways of Hydroxydihydrosterigmatocystin

Enzymatic Cascade and Key Biotransformation Steps

The formation of hydroxydihydrosterigmatocystin (B25687) is the result of a coordinated series of enzymatic reactions known as an enzymatic cascade. nih.govmdpi.comfrontiersin.orgrsc.org This biological assembly line transforms simple metabolic precursors into complex secondary metabolites through the sequential action of multiple enzymes. nih.gov

Role of Polyketide Synthases (PKS) in Initial Biosynthetic Stages

The biosynthesis of this compound, like all sterigmatocystin (B1681140) (ST) and aflatoxin (AF) congeners, begins with the formation of a polyketide backbone. nih.govasm.org This foundational step is catalyzed by a large, multifunctional enzyme known as a Type I Polyketide Synthase (PKS). nih.govasm.orgasm.org In Aspergillus species, this enzyme is encoded by the pksA (also known as pksST) gene. nih.govfrontiersin.orgnih.gov

The PKS enzyme functions similarly to fatty acid synthases (FAS). asm.orgwiley.com It orchestrates the condensation of a hexanoyl-CoA starter unit with seven molecules of malonyl-CoA as extender units. mdpi.commdpi.com The PKS enzyme contains several catalytic domains, including a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work iteratively to build the polyketide chain. nih.govasm.orgmdpi.com The process culminates in the cyclization of the polyketide intermediate, which is then released by a thioesterase domain to form the first stable anthraquinone (B42736) intermediate of the pathway, norsolorinic acid. nih.govnih.gov The functional inactivation of the PKS gene blocks the production of all subsequent intermediates, confirming its essential role at the very beginning of the biosynthetic pathway. nih.govasm.org

Specific Monooxygenases (e.g., Cytochrome P450) and Reductases in this compound Formation

Following the initial polyketide synthesis, the pathway involves numerous oxidative and reductive transformations catalyzed by specific enzymes, including monooxygenases and reductases. Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a critical role in this process by catalyzing the oxidation of various substrates. nih.govwikipedia.orgebi.ac.uk These enzymes are essential for modifying the anthraquinone core, eventually leading to the formation of the xanthone (B1684191) structure characteristic of sterigmatocystins. nih.govmdpi.com

The conversion of the key intermediate versicolorin (B1264617) A to demethylsterigmatocystin involves a cytochrome P450 monooxygenase (encoded by aflN/stcS) and an NADPH-dependent oxidoreductase (encoded by aflM/stcU). While this represents the main path to sterigmatocystin, the formation of this compound occurs on a branched pathway leading to aflatoxins B2 and G2. asm.orgasm.org This branch involves specific reductases that act on key intermediates. For example, two distinct versiconal (B1263273) hemiacetal acetate (B1210297) reductases (Reductase I and II) have been purified, which catalyze the conversion of versiconal hemiacetal acetate to versiconol (B1264608) acetate. nih.govuniprot.org These reductases are crucial components of the metabolic grid that processes versiconal-type intermediates. microbiologyresearch.org The final steps to produce this compound involve hydroxylation and reduction reactions, likely catalyzed by specific CYPs and reductases within the aflatoxin gene cluster, that result in the saturated bisfuran ring system seen in aflatoxin B2. researchgate.netmdpi.com

Intermediary Metabolites and Precursors: Versiconal Hemiacetal Acetate, Versiconol Acetate, Versiconol, and Versicolorin B

The biosynthetic route from norsolorinic acid to this compound proceeds through a series of well-defined intermediary metabolites. After several enzymatic steps, the pathway converges on versiconal hemiacetal acetate (VHA). microbiologyresearch.orguniprot.org This compound is at the center of a "metabolic grid" where it can be converted into several related compounds by the action of esterases and dehydrogenases (reductases). microbiologyresearch.orgasm.org

The key intermediates in this grid include:

Versiconal Hemiacetal Acetate (VHA): Formed from averufin (B1665840) by the action of an averufin oxidase (aflI). VHA is a racemic compound that serves as a crucial branch point. uniprot.orgasm.org

Versiconol Acetate (VOAc): Produced by the NADPH-dependent reduction of VHA, a reaction catalyzed by VHA reductases. nih.govuniprot.org

Versiconol (VOH): Formed by the hydrolysis of the acetate group from VOAc by an esterase. microbiologyresearch.orguniprot.org

Versiconal: Tentatively identified as an intermediate formed from VHA via esterase activity. It is then converted to Versicolorin B. microbiologyresearch.orguniprot.org

Versicolorin B (VERB): A key intermediate with a closed bisfuran ring structure. It is formed from versiconal by the enzyme versicolorin B synthase (aflK). uniprot.org Both VHA, VOAc, VOH, and Versicolorin C can serve as precursors for the eventual production of aflatoxins. microbiologyresearch.org

This metabolic grid provides flexibility in the pathway, with multiple routes leading to the formation of Versicolorin B, a direct precursor to the sterigmatocystin family of compounds.

| Intermediate Metabolite | Precursor(s) | Key Converting Enzyme(s) | Product(s) |

| Versiconal Hemiacetal Acetate (VHA) | Averufin | Averufin oxidase (aflI) | Versiconal, Versiconol Acetate |

| Versiconol Acetate (VOAc) | Versiconal Hemiacetal Acetate | VHA reductase (vrdA) | Versiconol |

| Versiconol (VOH) | Versiconol Acetate | Esterase | Versicolorin B |

| Versicolorin B (VERB) | Versiconal | Versicolorin B synthase (aflK) | Versicolorin A |

| Versicolorin C | Versiconal Hemiacetal Acetate | Dehydrogenase/Esterase | Aflatoxins |

Genetic Regulation of this compound Biosynthesis

The production of this compound and other aflatoxins is a tightly regulated process controlled at the genetic level. The expression of the biosynthetic enzymes is coordinated by a complex network of regulatory genes that respond to various environmental and developmental cues. asm.orgmdpi.com

Elucidation and Functional Analysis of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of sterigmatocystin and aflatoxins are organized into a well-defined biosynthetic gene cluster (BGC). nih.govnih.govasm.org In Aspergillus flavus and Aspergillus parasiticus, this cluster spans approximately 75-80 kb on chromosome 3 and contains around 30 co-regulated genes. nih.govnih.gov This clustering ensures that all the necessary enzymes for the pathway are synthesized in a coordinated fashion. wiley.com

The BGC contains genes for the structural enzymes that carry out the chemical transformations (e.g., pksA, aflM, aflN), as well as genes for pathway-specific regulators (e.g., aflR, aflS). nih.gov Functional analysis, often through gene knockout experiments, has been instrumental in assigning specific roles to many of these genes, confirming their involvement in the conversion of one intermediate to the next. nih.govasm.orgmdpi.com The discovery and characterization of this gene cluster have been fundamental to understanding the molecular basis of mycotoxin production. nih.govscispace.com

Transcriptional and Epigenetic Control Mechanisms of Gene Expression (e.g., aflR, laeA, pacC, fluG, flbA, pksA, mtfA)

The expression of the sterigmatocystin/aflatoxin BGC is governed by a hierarchy of regulatory factors that integrate environmental signals with fungal development. frontiersin.orgnih.gov

aflR : This is the most critical regulatory gene, encoding a pathway-specific zinc-finger transcription factor. mdpi.comuniprot.org The AflR protein binds to a specific palindromic sequence (5'-TCGN5CGA-3') in the promoter regions of most structural genes within the cluster, including pksA, thereby activating their transcription in a coordinated cascade. asm.orguniprot.org Deletion or inactivation of aflR completely abolishes the production of sterigmatocystin and aflatoxins. mdpi.comuniprot.org

laeA : A global regulator of secondary metabolism that acts at an epigenetic level. frontiersin.orgplos.org LaeA is a putative methyltransferase and part of the "velvet complex," which links light sensing to development and secondary metabolism. mdpi.comasm.org It is required for the expression of aflR and numerous other BGCs, likely by modifying chromatin structure to make the genes accessible for transcription. frontiersin.org

pacC : This transcription factor mediates the fungal response to ambient pH. frontiersin.orgnih.gov The expression of aflR and, consequently, the entire cluster, is influenced by pH, with alkaline conditions generally being more conducive to sterigmatocystin synthesis in A. nidulans. nih.gov PacC is a key component of the signaling pathway that translates the environmental pH signal into a genetic response. nih.gov

fluG and flbA : These are upstream regulators primarily involved in controlling fungal conidiation (asexual sporulation). asm.orgnih.gov They are part of a signaling cascade that helps the fungus transition from primary growth to the developmental and secondary metabolic phases. asm.org Their influence on sterigmatocystin production is indirect, as the activation of secondary metabolism is often coupled with morphological development. nih.gov

pksA : As the gene for the core polyketide synthase, its expression is a primary indicator of the cluster's activity. frontiersin.orgnih.gov Its transcription is directly dependent on the AflR activator. asm.org

mtfA : A transcription factor that has been shown to modulate both fungal development and mycotoxin biosynthesis. frontiersin.orgnih.gov Deletion of mtfA in A. flavus has been shown to decrease the expression of aflR and other biosynthetic genes, resulting in reduced aflatoxin production. nih.gov

| Gene/Regulator | Type | Function in Biosynthesis |

| pksA (pksST) | Structural Gene (Polyketide Synthase) | Catalyzes the initial step of the pathway, forming the polyketide backbone. nih.govasm.org |

| aflR | Pathway-Specific Transcription Factor | Positively regulates the expression of most genes within the biosynthetic cluster. mdpi.comuniprot.orgasm.org |

| laeA | Global/Epigenetic Regulator | A master regulator required for the expression of multiple secondary metabolite clusters, including the sterigmatocystin/aflatoxin cluster, via chromatin remodeling. frontiersin.orgmdpi.com |

| pacC | pH-Responsive Transcription Factor | Mediates the response to ambient pH, influencing aflR expression and toxin production. frontiersin.orgnih.gov |

| fluG | Upstream Developmental Regulator | Part of a signaling cascade that initiates conidiation, linking development to secondary metabolism. asm.orgnih.gov |

| flbA | Upstream Developmental Regulator | Acts downstream of FluG to control the G-protein signaling that represses vegetative growth and allows secondary metabolism to proceed. asm.orgnih.gov |

| mtfA | Transcription Factor | Modulates fungal development and positively influences the expression of aflR and other biosynthetic genes. frontiersin.orgnih.gov |

Environmental Triggers and Regulatory Factors Modulating Compound Production

The biosynthesis of this compound, as an intermediate in the aflatoxin pathway, is not regulated in isolation. Instead, its production is governed by the same complex network of environmental cues and genetic regulatory elements that control the entire sterigmatocystin (STC) and aflatoxin (AF) gene cluster. frontiersin.orgresearchgate.net The expression of the biosynthetic genes is a finely tuned response to the surrounding conditions, ensuring that the fungus produces these secondary metabolites when most advantageous or in response to stress. researchgate.net

Environmental Factors:

Key abiotic factors play a critical role in modulating the expression of the biosynthetic gene cluster and, consequently, the production of its intermediates. aimspress.com These factors include:

Temperature: Fungal growth and mycotoxin production are highly dependent on temperature. agriculturejournals.czoup.com Generally, a temperature range of 25°C to 30°C is considered favorable for the growth of mycotoxigenic fungi like Aspergillus species and subsequent toxin production. aimspress.com

Water Activity (a_w) and Humidity: High humidity and water activity are crucial for fungal colonization and metabolism. aimspress.comaimspress.com A relative humidity between 88% and 95% and a water activity above 0.78 are often cited as optimal for mycotoxin synthesis. aimspress.com

pH: The pH of the substrate or medium can significantly influence fungal development and the activation of secondary metabolite pathways. aimspress.comoup.com

Nutrient Availability: The composition of the growth medium, particularly the sources of carbon and nitrogen, has a profound effect. frontiersin.org For instance, simple carbohydrates like glucose tend to promote AF production in A. parasiticus, while their effect on STC production in A. nidulans can differ. frontiersin.org Similarly, the type of nitrogen source (e.g., ammonium) can be inhibitory for STC synthesis in A. nidulans while promoting AF synthesis in A. parasiticus. frontiersin.org

Regulatory Genetic Factors:

The environmental signals are interpreted and transduced by a hierarchical network of regulatory genes that control the expression of the biosynthetic cluster. mdpi.com

Pathway-Specific Regulators: The most direct regulator is the aflR gene, which encodes a C6-zinc cluster DNA-binding protein. frontiersin.orgresearchgate.net This transcription factor is essential for the activation of nearly all genes within the STC/AF cluster by binding to their promoter regions. researchgate.netmdpi.com Overexpression of aflR leads to a significant increase in toxin production, while its deletion abolishes it. mdpi.com

Global Regulators: Broader regulatory proteins, often referred to as global regulators, respond to environmental cues and in turn modulate aflR expression. A key example is LaeA, a methyltransferase that acts as a master regulator of secondary metabolism. frontiersin.orgfrontiersin.org LaeA is required for the expression of aflR and thus controls the production of STC, AF, and other metabolites like penicillin. frontiersin.org Other regulatory elements involved in the signaling cascade that impacts aflR expression include components of the G-protein signaling pathway, such as FlbA and FadA. frontiersin.orgmdpi.com

Table 1: Key Factors Regulating this compound Production

| Factor Type | Factor Name | Effect on Biosynthesis | Citations |

|---|---|---|---|

| Environmental | Temperature | Optimal range (25-30°C) promotes gene expression and production. | oup.comaimspress.com |

| Environmental | Water Activity (a_w) | High a_w (>0.78) and humidity (88-95%) are favorable. | aimspress.comaimspress.com |

| Environmental | pH | Influences fungal growth and activation of the biosynthetic cluster. | aimspress.comoup.com |

| Environmental | Carbon/Nitrogen Source | Specific nutrients can either promote or inhibit the pathway. | frontiersin.org |

| Genetic | aflR |

Pathway-specific transcription factor; essential for activating cluster genes. | researchgate.netmdpi.com |

| Genetic | laeA |

Global regulator; positively regulates aflR and other secondary metabolite clusters. |

frontiersin.orgfrontiersin.org |

| Genetic | flbA / fadA |

Components of the G-protein signaling pathway that influence aflR expression. |

frontiersin.orgmdpi.com |

Comparative Biosynthetic Analysis with Sterigmatocystin and Aflatoxin Pathways

This compound is an integral part of the complex, branched biosynthetic pathway that produces sterigmatocystins (STC) and aflatoxins (AFs). nih.gov These mycotoxins share a common origin, beginning with the condensation of acetyl-CoA and malonyl-CoA, and proceeding through more than 20 enzymatic reactions. nih.govmdpi.com The pathways to STC, this compound, and the various aflatoxins share early precursors but diverge at key intermediate steps, primarily distinguished by the saturation of the bisfuran ring and subsequent oxidative and methylation patterns. nih.gov

The biosynthesis of aflatoxin B1 (AFB1) and B2 (AFB2) proceeds via separate, parallel pathways in the late stages. nih.gov Sterigmatocystin is a late-stage precursor to AFB1, while its saturated counterpart, dihydrosterigmatocystin (B1259337) (DHST), is the precursor to AFB2. nih.govfamic.go.jp this compound is a further hydroxylated derivative along the dihydro- pathway. Specifically, 5-hydroxydihydrosterigmatocystin has been identified as a direct biogenetic precursor to aflatoxins B2 and G2 in Aspergillus parasiticus. rsc.org

The key divergence point can be summarized as follows:

Early Pathway: The pathway initiates with polyketide synthesis and cyclization to form early, colorful intermediates like norsolorinic acid and averantin. nih.gov

Mid-Pathway Branching: Following the formation of versicolorin A, the pathway can proceed towards either unsaturated or saturated bisfuran rings.

Sterigmatocystin/Aflatoxin B1 Branch: Versicolorin A is converted to sterigmatocystin (STC). STC is then methylated by an O-methyltransferase to form O-methylsterigmatocystin (OMST), which is subsequently converted by an oxidoreductase to yield aflatoxin B1. nih.govasm.org

This compound/Aflatoxin B2 Branch: This pathway involves precursors with a saturated bisfuran ring. Dihydrodemethylsterigmatocystin (DHDMST) is converted to dihydrosterigmatocystin (DHST) and subsequently to dihydro-O-methylsterigmatocystin (DHOMST), which is the direct precursor to aflatoxin B2. nih.govresearchgate.net 5-hydroxydihydrosterigmatocystin is formed as a key intermediate in this branch before the final cyclization to aflatoxins B2 and G2. rsc.org

The enzymes involved, such as O-methyltransferases and oxidoreductases, often act on both the saturated (dihydro-) and unsaturated substrates, though they may exhibit different substrate preferences (Km values). nih.gov For example, the oxidoreductase shows a higher affinity for OMST (leading to AFB1) than for DHOMST (leading to AFB2). nih.gov

Table 2: Comparative Overview of STC, this compound, and AF Biosynthesis

| Feature | Sterigmatocystin (STC) Pathway | This compound Pathway | Aflatoxin (AF) Pathway |

|---|---|---|---|

| Key Precursor | Versicolorin A | Dihydrodemethylsterigmatocystin (DHDMST) | Sterigmatocystin (for AFB1), O-methylsterigmatocystin (for AFB1), 5-hydroxydihydrosterigmatocystin (for AFB2/G2) |

| Key Intermediate | Sterigmatocystin | Dihydrosterigmatocystin, 5-Hydroxydihydrosterigmatocystin | O-methylsterigmatocystin (OMST), Dihydro-O-methylsterigmatocystin (DHOMST) |

| Final Product(s) | Sterigmatocystin (can be an end product or AF precursor) | (Intermediate, not an end product) | Aflatoxin B1, B2, G1, G2 |

| Key Enzymatic Step | Polyketide synthesis, cyclizations | Hydroxylation and methylation of dihydro- precursors | O-methylation and oxidative cyclization of STC/OMST and their dihydro- analogs |

| Bisfuran Ring State | Unsaturated | Saturated (Dihydro) | Unsaturated (B1/G1) or Saturated (B2/G2) |

| Citations | nih.govfamic.go.jp | rsc.orgresearchgate.net | nih.govnih.govrsc.org |

In Vitro and In Vivo Biotransformation and Metabolic Fate of this compound in Non-Human Biological Systems

Specific research detailing the biotransformation and metabolic fate of this compound is limited. However, its metabolism in non-human biological systems can be inferred from studies of its close structural analogs, particularly sterigmatocystin (STC), and by applying general principles of xenobiotic metabolism. molaid.comfda.gov The metabolic pathways are crucial as they determine the detoxification or, in some cases, the bioactivation of the compound.

Metabolism is typically a two-phase process:

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, usually through oxidation, reduction, or hydrolysis. For mycotoxins like STC, Phase I metabolism is often mediated by cytochrome P450 (CYP) enzymes in the liver. molaid.comnih.gov A critical bioactivation step for STC is its conversion to a reactive exo-epoxide, which can then form adducts with macromolecules like DNA. molaid.com It is plausible that this compound would also be a substrate for CYP enzymes, potentially leading to the formation of reactive intermediates.

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. criver.com For STC, a major urinary metabolite in monkeys has been identified as sterigmatocystin-beta-D-glucuronide, indicating that glucuronidation is a significant detoxification pathway. molaid.com Other potential conjugation reactions include sulfation and glutathione (B108866) conjugation, catalyzed by sulfotransferases (SULTs) and glutathione S-transferases (GSTs), respectively. criver.com this compound, with its existing hydroxyl groups, is a prime candidate for such conjugation reactions.

Methodologies for Studying Biotransformation:

The study of metabolic fate in non-human systems employs both in vitro and in vivo models.

In Vitro Systems: These laboratory-based models allow for the detailed study of metabolic pathways in a controlled environment, avoiding the complexity of a whole organism. fda.govnih.gov

Liver Subcellular Fractions: S9 fractions or microsomes, which are rich in Phase I and Phase II enzymes, are widely used. criver.com Incubating this compound with these fractions from species like rats or rainbow trout can identify primary metabolites and determine kinetic parameters. criver.comnih.gov

Isolated Cells: Primary hepatocytes provide a more complete model, containing the full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism in an intact cell system. fda.govnih.gov

In Vivo Systems: Animal models are essential for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME). vichsec.org

Rodent Models: Rats are commonly used to study the toxicity and metabolism of mycotoxins. molaid.comapvma.gov.au Following administration of the compound, metabolites can be identified in urine, feces, and various tissues.

Other Animal Models: Depending on the research question, other species like pigs or fish may be used to understand comparative metabolism. criver.comnih.gov

Table 3: Potential Metabolic Pathways and Study Systems for this compound

| Metabolic Process | Potential Reaction | Enzyme Family | Study System | Citations |

|---|---|---|---|---|

| Phase I (Bioactivation/Functionalization) | Epoxidation, Hydroxylation | Cytochrome P450 (CYP) | In vitro (liver microsomes, S9 fractions), In vivo (rodent models) | molaid.comnih.govcriver.com |

| Phase II (Detoxification/Conjugation) | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | In vitro (hepatocytes, S9 fractions), In vivo (primates, rodents) | molaid.comcriver.com |

| Phase II (Detoxification/Conjugation) | Glutathione Conjugation | Glutathione S-transferases (GSTs) | In vitro (hepatocytes, S9 fractions) | criver.comnih.gov |

| Phase II (Detoxification/Conjugation) | Sulfation | Sulfotransferases (SULTs) | In vitro (hepatocytes, S9 fractions) | criver.com |

| Overall ADME | Absorption, Distribution, Excretion | N/A | In vivo (rodent models, pigs) | nih.govvichsec.org |

Analytical Chemistry and Detection Methodologies for Hydroxydihydrosterigmatocystin

Advanced Sample Preparation Techniques for Diverse Matrices

The initial and most critical step in the analysis of hydroxydihydrosterigmatocystin (B25687) is the sample preparation, which aims to extract the analyte from its matrix and remove interfering compounds. The choice of technique depends on the nature of the sample, whether it is a fungal culture or a contaminated substrate like food or feed.

The extraction of this compound from fungal cultures and contaminated materials typically involves solid-liquid extraction. The selection of an appropriate solvent system is paramount for achieving high extraction efficiency. Common organic solvents used for the extraction of sterigmatocystin (B1681140) and its analogues include acetonitrile (B52724), methanol, ethyl acetate (B1210297), and chloroform. Often, mixtures of these solvents with water are employed to enhance the extraction of these moderately polar mycotoxins.

For fungal cultures, the mycelia are often separated from the liquid medium, and both can be extracted to ensure the complete recovery of secondary metabolites. The fungal material is typically dried, ground to a fine powder, and then subjected to extraction. jmchemsci.com Techniques such as maceration, shaking, or ultrasonication can be applied to facilitate the transfer of the analyte from the sample matrix into the solvent. For contaminated substrates like grains or cheese, the sample is homogenized before extraction to ensure a representative analysis. nih.govresearchgate.net An extraction method for sterigmatocystin in grain involves using acetonitrile-water (84:16, v/v). nih.gov

| Parameter | Fungal Cultures | Contaminated Substrates (e.g., Grain, Cheese) |

| Sample Pre-treatment | Separation of mycelia, drying, grinding | Homogenization, grinding |

| Extraction Solvents | Methanol, Chloroform, Ethyl Acetate | Acetonitrile/Water, Methanol/Water |

| Extraction Techniques | Shaking, Sonication, Maceration | Shaking, Blending, Accelerated Solvent Extraction (ASE) |

| Key Objective | To efficiently isolate the mycotoxin from the fungal biomass and/or liquid culture medium. | To release the mycotoxin from the complex food or feed matrix. |

Table 1: Comparison of Extraction Protocols for Different Matrices

Following extraction, a clean-up step is essential to remove co-extracted matrix components that could interfere with the subsequent chromatographic analysis. Solid Phase Extraction (SPE) is a widely used technique for this purpose. SPE cartridges packed with various sorbents, such as C18 or silica (B1680970), can effectively retain the analyte while allowing interfering substances to pass through. The retained this compound is then eluted with a small volume of a suitable solvent.

For a higher degree of selectivity and purification, immunoaffinity columns (IACs) are employed. nih.gov These columns contain monoclonal or polyclonal antibodies that specifically bind to sterigmatocystin and its structurally related derivatives, including this compound. The crude extract is passed through the column, and the target analyte is selectively captured by the antibodies. After a washing step to remove unbound impurities, the purified analyte is eluted by changing the pH or solvent composition. This high degree of specificity significantly reduces matrix effects and improves the reliability of the analytical results. nih.gov

| Clean-up Method | Principle | Advantages | Disadvantages |

| Solid Phase Extraction (SPE) | Differential partitioning of compounds between a solid stationary phase and a liquid mobile phase. | Cost-effective, can be used for a broad range of analytes. | May have lower selectivity compared to IACs. |

| Immunoaffinity Columns (IAC) | Highly specific binding between an antibody and the target antigen (mycotoxin). | High selectivity and specificity, excellent clean-up efficiency. nih.gov | Higher cost, antibodies may have cross-reactivity with structurally similar compounds. |

Table 2: Overview of Clean-up Strategies

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic methods are the cornerstone for the separation, identification, and quantification of this compound. The choice of technique is often dictated by the required sensitivity, specificity, and the purpose of the analysis.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common technique for the analysis of mycotoxins that possess a UV-absorbing chromophore, such as this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of modifiers like formic acid to improve peak shape. researchgate.net

The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for sterigmatocystin is around 245 nm and 325 nm. While HPLC-UV is a robust and cost-effective method, its sensitivity might be limited for trace-level detection in highly complex matrices. researchgate.net

For highly sensitive and specific detection of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netnih.gov This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer.

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the molecular weight of this compound is selected and fragmented. The resulting product ions are characteristic of the molecule's structure, providing a high degree of confidence in its identification and quantification, even at very low concentrations. researchgate.netnih.gov This method is particularly valuable for analyzing complex samples where matrix interference can be a significant issue. nih.gov

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of precursor and product ions. |

| Sensitivity | Moderate | High to very high |

| Specificity | Moderate, susceptible to co-eluting interferences. | Very high, based on specific mass transitions. |

| Typical Column | C18 reversed-phase | C18 reversed-phase |

| Common Mobile Phases | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water with formic acid or ammonium (B1175870) formate |

Table 3: Comparison of HPLC-UV and LC-MS/MS for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, often for confirmatory purposes. nih.gov Due to the low volatility of mycotoxins, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound before injection into the GC system. The separation occurs in a capillary column, and the mass spectrometer provides detailed structural information for identification. While GC-MS is a powerful tool, the need for derivatization can add complexity to the sample preparation process. nih.gov

Thin-Layer Chromatography (TLC) for Screening Applications

Thin-Layer Chromatography (TLC) is a chromatographic technique used to separate non-volatile mixtures. For mycotoxin analysis, it serves as a straightforward and cost-effective screening tool. The separation is achieved on a plate coated with a stationary phase (e.g., silica gel), where a solvent mixture (mobile phase) moves up the plate by capillary action. Different compounds travel at different rates, resulting in separation. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for identification under specific conditions.

Immunoassay-Based Approaches (e.g., ELISA) for Rapid Screening

Immunoassay-based methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening of mycotoxins in various commodities. These methods rely on the specific binding of an antibody to the target mycotoxin (the antigen). The high specificity and sensitivity of ELISA make it a valuable tool for high-throughput screening of large numbers of samples. The assay typically involves immobilizing either the antibody or the antigen onto a microplate and then detecting the formation of the antigen-antibody complex using an enzyme-linked conjugate that produces a measurable color change.

A thorough review of commercially available kits and scientific literature indicates that there are currently no specific ELISA kits developed exclusively for the detection of this compound. While ELISA kits are available for a wide range of other mycotoxins, including other hydroxysteroid compounds, dedicated immunoassays for this specific analyte have not been reported. The development of such an assay would require the production of monoclonal or polyclonal antibodies with high affinity and specificity for this compound, a process that has not been documented in the available scientific literature.

Method Validation Parameters: Recovery Rates, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. Key validation parameters include recovery, limit of detection (LOD), and limit of quantification (LOQ).

Recovery is a measure of the accuracy of a method, determined by analyzing a sample with a known amount of the analyte added (spiked sample). It is expressed as the percentage of the known amount that is detected by the analytical method.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. scielo.br

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. scielo.br

As no specific, validated analytical methods for this compound have been published in the reviewed scientific literature, there is no available data for its recovery rates, LOD, or LOQ in any matrix. The determination of these parameters would be an essential part of the development and validation of any new analytical method for this compound. The tables below are presented as examples of how such data would be structured, but are currently unpopulated due to the lack of specific information for this compound.

Table 1: Illustrative Table for Recovery Rates of this compound (Data Not Available)

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Illustrative Table for LOD and LOQ of this compound (Data Not Available)

| Analytical Method | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Multi-Mycotoxin Approaches for Simultaneous Detection of this compound and Related Compounds

Modern analytical strategies increasingly focus on the development of multi-mycotoxin methods, which allow for the simultaneous detection and quantification of a wide range of mycotoxins in a single analytical run. These methods, often based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are highly efficient and provide comprehensive data on mycotoxin co-occurrence. nih.govmdpi.comresearchgate.net

Despite the advancement in multi-mycotoxin analysis, a review of existing and published multi-analyte methods reveals that this compound is not typically included as a target analyte in these screening panels. nih.govresearchgate.net While many methods include its precursor, sterigmatocystin, the hydroxylated dihydro- form is generally not monitored. The inclusion of this compound in future multi-mycotoxin methods would require the availability of analytical standards for proper method development, optimization of chromatographic and mass spectrometric conditions, and thorough validation in various food and feed matrices.

Biological Mechanisms of Hydroxydihydrosterigmatocystin Interaction Non Clinical Focus

Cellular and Subcellular Targets of Hydroxydihydrosterigmatocystin (B25687) Action

The cellular and subcellular targets of this compound are multifaceted, reflecting the compound's ability to interfere with fundamental cellular processes. mdpi.comresearchgate.net Research suggests that like its parent compound, sterigmatocystin (B1681140), this compound likely exerts its effects by inducing mitochondrial dysfunction and disrupting key signaling cascades that govern cell fate. mdpi.comresearchgate.net

A primary cellular response to this compound is the induction of apoptosis, or programmed cell death, largely through the mitochondrial pathway. mdpi.comresearchgate.net This intrinsic pathway is a critical mechanism for removing damaged or unwanted cells. nih.gov The process is initiated by cellular stress, which leads to the permeabilization of the outer mitochondrial membrane. letstalkacademy.com This event is considered a point of no return in the apoptotic process. letstalkacademy.com

The permeabilization of the mitochondrial membrane results in the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol. scielo.org.arabcam.cn Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then recruits procaspase-9 to form a complex known as the apoptosome. letstalkacademy.com This complex activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. nih.govabcam.cn The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members like Bax and Bak promoting mitochondrial membrane permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. cellsignal.com

This compound, similar to other cellular stressors, can perturb various cellular signaling pathways that are critical for cell survival, proliferation, and response to damage. mdpi.com Key pathways implicated in the response to toxins like sterigmatocystin and its derivatives include the mitogen-activated protein kinase (MAPK) pathways, such as JNK and ERK, the PI3K/Akt pathway, and the DNA damage response pathway involving ATM and Chk2. mdpi.combiorxiv.orgmdpi.com

JNK and ERK Signaling: The c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways are typically activated in response to a variety of cellular stresses. biorxiv.org While ERK is often associated with cell survival and proliferation, sustained activation can contribute to apoptosis. JNK is more commonly linked to stress-induced cell death. biorxiv.org The activation of these kinases can influence the expression of genes involved in both cell survival and apoptosis, thereby playing a crucial role in determining the cell's fate following exposure to a toxic agent.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Activation of this pathway generally promotes cell survival by inhibiting apoptotic processes. The nuclear translocation of SRPK1, for instance, can be induced by the PI3K/Akt cascade. mdpi.com

ATM/Chk2 Activation: In response to DNA double-strand breaks, the ataxia-telangiectasia mutated (ATM) kinase is activated, which in turn phosphorylates and activates the checkpoint kinase 2 (Chk2). mdpi.comembopress.org This ATM/Chk2 signaling cascade is a critical component of the DNA damage response, initiating cell cycle arrest to allow for DNA repair or, if the damage is too severe, inducing apoptosis. mdpi.comrevvity.com The activation of this pathway can lead to the phosphorylation of p53, a key tumor suppressor protein that regulates cell cycle and apoptosis. embopress.org

Biochemical Modulation and Molecular Interactions

A significant mechanism of toxicity for sterigmatocystin and its derivatives is the formation of DNA adducts. mdpi.comresearchgate.net A DNA adduct is a segment of DNA that has become chemically bound to a carcinogen or mutagen. wikipedia.org This covalent binding can distort the DNA helix, interfering with DNA replication and transcription, and can lead to mutations if not repaired. wikipedia.org

The formation of these adducts is often a result of the metabolic activation of the parent compound into a reactive epoxide. molaid.com This reactive intermediate can then bind to nucleophilic sites on DNA bases, with guanine (B1146940) being a primary target. wikipedia.org The presence of DNA adducts serves as a biomarker of exposure to a genotoxic agent and indicates the potential for carcinogenic initiation. re-place.be The accumulation of DNA damage can trigger the ATM/Chk2-mediated DNA damage response pathway, leading to cell cycle arrest or apoptosis. mdpi.com

| Mechanism | Description | Consequence |

| Metabolic Activation | Enzymatic conversion to a reactive epoxide. | Formation of a highly reactive electrophile. |

| Nucleophilic Attack | The reactive epoxide binds to nucleophilic sites on DNA bases, particularly guanine. | Covalent attachment of the toxin to DNA. |

| DNA Adduct Formation | A segment of DNA becomes bound to the chemical. wikipedia.org | Distortion of the DNA double helix. |

| Disruption of DNA Processes | Interference with DNA replication and transcription. | Potential for mutations and genomic instability. |

| Cellular Response | Activation of DNA damage response pathways (e.g., ATM/Chk2). | Cell cycle arrest, apoptosis, or carcinogenesis. |

This table provides a simplified overview of the DNA adduct formation process.

This compound and related compounds can modulate the activity of various enzymes, which can have profound effects on cellular metabolism and signaling. mdpi.com For example, the biosynthesis of aflatoxins, which are structurally related to sterigmatocystins, involves a series of enzymatic reactions. mdpi.com It is plausible that this compound could inhibit or alter the activity of enzymes involved in its own metabolism or in other critical cellular pathways. An S-adenosylmethionine-dependent methyltransferase is involved in the conversion of sterigmatocystin to O-methylsterigmatocystin. nih.gov Furthermore, the inhibition of key enzymes in antioxidant defense systems can lead to an increase in oxidative stress. nih.gov

The induction of oxidative stress is another key mechanism of this compound-mediated toxicity. mdpi.comresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems. wikipedia.org

Transcriptomic and Proteomic Responses to this compound Exposure in Model Organisms/Systems

Currently, there is a notable absence of publicly available scientific literature detailing the specific transcriptomic or proteomic responses to this compound exposure in any model organism or system. While research into the biological effects of mycotoxins is an active field, studies focusing on the global gene and protein expression changes induced by this particular derivative of sterigmatocystin have not yet been published.

In general, transcriptomic and proteomic studies for related mycotoxins, such as aflatoxins, aim to identify changes in the expression of genes and proteins involved in key cellular processes. These often include pathways related to metabolic activation, DNA repair, oxidative stress responses, cell cycle regulation, and apoptosis. Such analyses are critical for understanding the molecular mechanisms of toxicity and for identifying potential biomarkers of exposure or effect. However, without specific studies on this compound, its impact on the transcriptome and proteome remains uncharacterized.

Comparative Analysis of Biological Mechanisms with Sterigmatocystin and Aflatoxins at a Molecular Level

This compound is structurally related to both sterigmatocystin (STG) and the highly toxic aflatoxins. Sterigmatocystin itself is the penultimate precursor in the biosynthesis of aflatoxin B1 (AFB1). wikipedia.orgnih.gov This shared biosynthetic origin and structural similarity, particularly the furofuran moiety, suggest that their biological mechanisms of action at the molecular level have common features, primarily revolving around metabolic activation to DNA-reactive forms. mdpi.com However, structural differences between these molecules also lead to distinct biological activities and potencies. mdpi.comresearchgate.net

Metabolic Activation and DNA Adduct Formation

Both sterigmatocystin and aflatoxin B1 are not directly genotoxic but require metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. mdpi.comscirp.org This process converts them into highly reactive epoxide intermediates: STG-1,2-epoxide from sterigmatocystin and AFB1-8,9-epoxide from aflatoxin B1. mdpi.com These electrophilic epoxides can then form covalent bonds (adducts) with nucleophilic sites in DNA, with a strong preference for the N7 position of guanine residues. mdpi.comnih.gov The formation of these bulky DNA adducts, such as ST-N7-Gua and AFB1-N7-Gua, is a critical initiating event in their mutagenic and carcinogenic effects, as they can disrupt DNA replication and repair processes. mdpi.comresearchgate.net

While the general mechanism is similar, the efficiency of these processes differs. In vitro studies have shown that human liver microsomes oxidize these mycotoxins to form guanyl-N7 adducts in the order of AFB1 > STG > aflatoxin G1 (AFG1). nih.gov This suggests that AFB1 is more readily converted into its DNA-reactive form compared to sterigmatocystin, contributing to its higher carcinogenic potency. tandfonline.com The structural difference in the ring system distal to the reactive furofuran—a puckered cyclopentenone ring in AFB1 versus a planar xanthone (B1684191) in STG—is thought to influence this reactivity. mdpi.comresearchgate.net

Mutagenic Signatures

The DNA adducts formed by these mycotoxins can lead to specific types of mutations if not properly repaired. The primary mutation associated with both AFB1 and STG is a GC→TA transversion. mdpi.comresearchgate.net However, high-resolution analysis in mouse embryo fibroblasts has revealed distinct mutational fingerprints. AFB1 induces these transversions with clear hotspots in 5′-CGC-3′ and 5′-CGG-3′ sequence contexts. mdpi.comresearchgate.net In contrast, sterigmatocystin's mutagenic pattern is more diffuse and resembles spectra associated with oxidative stress, although a modest hotspot at 5′-CGG-3′ is observed. mdpi.comresearchgate.net This suggests that while direct DNA adduction is a primary mechanism for both, sterigmatocystin may also exert its genotoxicity through other pathways, such as the generation of reactive oxygen species (ROS). mdpi.comtandfonline.com

Comparative Cytotoxicity and Other Molecular Effects

The table below summarizes the key molecular comparisons between Sterigmatocystin and Aflatoxin B1, which provides a framework for predicting the likely mechanisms of the structurally similar this compound.

| Feature | Sterigmatocystin (STG) | Aflatoxin B1 (AFB1) |

| Biosynthetic Relationship | Penultimate precursor to AFB1 wikipedia.org | Biosynthesized from STG nih.gov |

| Metabolic Activation | CYP450-mediated formation of STG-1,2-epoxide mdpi.com | CYP450-mediated formation of AFB1-8,9-epoxide mdpi.comscirp.org |

| Primary DNA Adduct | 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin (ST-N7-Gua) mdpi.com | 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-aflatoxin B1 (AFB1-N7-Gua) mdpi.com |

| DNA Adduct Formation Rate | Lower than AFB1 nih.govtandfonline.com | Higher than STG nih.gov |

| Hallmark Mutation | GC→TA transversion researchgate.net | GC→TA transversion researchgate.net |

| Mutational Pattern | Diffuse, resembles oxidative stress spectra mdpi.comresearchgate.net | Distinct hotspots (e.g., 5'-CGC-3') mdpi.comresearchgate.net |

| Other Molecular Effects | Uncouples oxidative phosphorylation, inhibits ACAT2 toku-e.com | Does not induce mitochondrial swelling toku-e.com |

| Relative Carcinogenic Potency | Considered less potent than AFB1 wikipedia.orgresearchgate.net | Potent hepatocarcinogen wikipedia.orgmdpi.com |

Chemical Synthesis and Derivatization of Hydroxydihydrosterigmatocystin and Analogues

Total Synthesis Approaches for Hydroxydihydrosterigmatocystin (B25687)

A complete de novo total synthesis of this compound has not been prominently documented in peer-reviewed literature. The primary synthetic route reported is a late-stage conversion from a closely related natural precursor. Specifically, 5-hydroxydihydrosterigmatocystin has been synthesized from dihydrosterigmatocystin (B1259337), which can be isolated from secondary metabolites of fungi like Aspergillus versicolor. nih.gov

While a ground-up synthesis of the target molecule is not available, the total syntheses of related, structurally similar mycotoxins such as (±)-Aflatoxin B1 and (±)-Aflatoxin M1 have been accomplished and provide a blueprint for the strategies required to construct the characteristic xanthone (B1684191) core and the attached furo[2,3-b]furan ring system. nih.gov

For example, the total synthesis of (±)-Aflatoxin B1 involved a 13-step sequence. nih.gov Key steps in these related syntheses include:

Construction of the xanthone core: Often achieved through methods like the Pechmann condensation to form the coumarin (B35378) A-ring, followed by cyclization reactions to build the C-ring. nih.gov

Annulation of the furan (B31954) rings: The D and E rings (the furofuran moiety) are typically constructed onto the xanthone core. This can involve reactions like 1,4-additions with suitable substrates, followed by intramolecular cyclizations. nih.gov

These established strategies for related mycotoxins demonstrate the chemical feasibility of a total synthesis of this compound, even though efforts have historically focused on its isolation and semisynthesis due to the complexity of such a multi-step endeavor.

Semisynthesis and Biotransformation Strategies for the Generation of Derivatives

Semisynthesis and biotransformation are powerful tools for generating derivatives of this compound, leveraging the natural availability of its precursors. These methods allow for the creation of novel analogues for biological testing and can elucidate steps in the biosynthetic pathway.

Semisynthesis: The most direct synthetic preparation of 5-hydroxydihydrosterigmatocystin involves the chemical modification of dihydrosterigmatocystin. nih.gov Similarly, 5-O-methyoxydihydrosterigmatocystin has been synthesized from the same precursor. nih.gov Acetylation of the parent compound sterigmatocystin (B1681140) has also been used to produce O-acetyl-sterigmatocystin. mdpi.com These reactions demonstrate the utility of using functional groups on the core structure as handles for chemical modification.

Biotransformation: Fungal enzyme systems are adept at modifying the sterigmatocystin scaffold. Studies using blocked mutants of Aspergillus parasiticus have shown that these organisms can convert exogenously supplied precursors into more complex mycotoxins.

When fed dihydrodemethylsterigmatocystin (DHDMST), a mutant strain of A. parasiticus produced aflatoxins B2 and G2. researchgate.net

Cell-free experiments have identified at least two distinct O-methyltransferase enzymes involved in the biosynthesis of these compounds. One methylates the C-6 hydroxyl group of DHDMST to produce dihydrosterigmatocystin, while a second methylates the C-7 hydroxyl group to yield dihydro-O-methylsterigmatocystin (DHOMST). researchgate.net

This compound itself is considered a key intermediate in the biosynthesis of aflatoxin B2 and G2. researchgate.nettdl.org The conversion pathways highlight a series of enzymatic oxidations, reductions, and methylations that constitute a powerful biological toolkit for generating structural diversity.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-activity relationship (SAR) studies aim to connect the specific chemical features of a molecule to its biological effects. gardp.org By synthesizing or isolating various analogues of this compound and evaluating their activity, researchers can identify the key functional groups and stereochemical configurations responsible for their biological actions. researchgate.netrsc.org

Several studies have evaluated the biological activities of sterigmatocystin derivatives, providing valuable SAR insights. Activities investigated include cytotoxicity against cancer cell lines, antiviral activity, and effects on angiogenesis. sci-hub.semdpi.comwiley.com

A study on new oxisterigmatocystin derivatives (J, K, and L) isolated from the marine-derived fungus Aspergillus nomius provided critical SAR data regarding cytotoxicity against the HT-29 colon cancer cell line. mdpi.com The key findings are summarized in the table below.

| Compound | Key Structural Feature(s) | Cytotoxicity (IC₅₀ against HT-29) | Conclusion |

| Oxisterigmatocystin J | α-configuration on hydrofuro[2,3-b]furan ring | 6.28 µM | Active |

| Oxisterigmatocystin K | α-configuration on hydrofuro[2,3-b]furan ring | 15.14 µM | Active |

| Oxisterigmatocystin L | β-configuration on hydrofuro[2,3-b]furan ring | Inactive | Total loss of cytotoxicity |

| Data sourced from a study on oxisterigmatocystin congeners. mdpi.com |

This study revealed that the stereochemistry of the furofuran moiety is absolutely critical for cytotoxic activity. A change from the α-configuration to the β-configuration resulted in a complete loss of bioactivity. mdpi.com Other studies have shown that modifications such as the introduction of a 5-methoxy group can yield compounds with moderate cytotoxicity against A-549 and HL-60 cell lines. mdpi.com Furthermore, some derivatives exhibit moderate antiviral activity against the herpes simplex virus (HSV-2), while others can promote angiogenesis. sci-hub.sewiley.com The combination of sterigmatocystin and aflatoxin B1 has been shown to have an additive proapoptotic effect in HepG2 cells. nih.gov

Development of Chemically Modified Probes for Mechanistic Investigations

To understand how a bioactive molecule exerts its effects, it is essential to identify its cellular targets and pathways. Chemically modified probes are indispensable tools for these mechanistic investigations. frontiersin.org A typical probe incorporates three key elements: a ligand (the molecule of interest), a reporter group (like a fluorophore or biotin (B1667282) tag), and often a reactive group for covalent linkage to the target. frontiersin.org

While the development of a specific chemical probe for this compound is not described in the available literature, the strategy has been successfully applied to structurally related xanthone natural products. A notable example is the use of an affinity-based probe for phomoxanthone A, a dimeric tetrahydroxanthone with potent anticancer activity. researchgate.net

Strategy: A phomoxanthone A probe was synthesized.

Application: The probe was used in a chemoproteomics analysis to pull down its binding partners from cell lysates.

Outcome: This approach successfully identified the mitochondrial ATP synthase as a primary biological target of phomoxanthone A. researchgate.net

This case study provides a clear and effective template for how chemically modified probes of this compound could be developed and utilized. By creating analogues appended with reporter tags (e.g., biotin for affinity purification, a fluorophore for imaging) or photo-activatable cross-linkers, researchers could:

Identify direct protein binding partners. nih.gov

Visualize the subcellular localization of the compound. mdpi.com

Capture and identify targets in live cells, providing direct evidence of its mechanism of action. nih.gov

The creation of such probes remains a future goal that would significantly advance the understanding of the biological role and toxicological profile of this compound and its derivatives.

Ecological Roles and Environmental Dynamics of Hydroxydihydrosterigmatocystin

Role of Hydroxydihydrosterigmatocystin (B25687) in Fungal-Host Interactions (e.g., Fungal-Plant, Fungal-Insect)

The precise role of this compound as an independent effector molecule in fungal-host interactions is not extensively detailed in scientific literature. However, its position as a metabolic precursor to other significant mycotoxins, such as sterigmatocystin (B1681140) (STC) and aflatoxins, implies its involvement in the pathogenic and symbiotic relationships of its producing fungi. nih.govfrontiersin.organr.fr

Fungal-Plant Interactions: Aspergillus species like A. flavus and A. parasiticus are notable plant pathogens, colonizing a wide range of agricultural crops including maize, peanuts, and other cereal grains. wikipedia.orgmdpi.com The production of mycotoxins and their precursors is a key component of the fungal arsenal (B13267) during plant infection. nih.govfrontiersin.org These secondary metabolites can act as virulence factors, facilitating host tissue invasion and suppressing plant defense mechanisms. nih.gov this compound is produced during the metabolic processes of these fungi within the plant host. frontiersin.org While direct studies on its specific phytotoxicity are limited, its presence is part of the complex chemical environment created by the fungus to establish and maintain infection. anr.frmdpi.com The genes responsible for its synthesis are part of the well-characterized aflatoxin/sterigmatocystin gene cluster, which is regulated in response to environmental cues within the host plant. researchgate.netnih.gov

Environmental Fate and Persistence in Various Ecosystems (e.g., Soil, Water, Agricultural Products)

Specific data on the environmental fate and persistence of this compound is limited. However, its properties can be inferred from the behavior of its parent compound, sterigmatocystin (STC), and the more extensively studied aflatoxins. Mycotoxins, in general, can contaminate various environmental matrices. mdpi.commdpi.com

Soil: Mycotoxins like aflatoxins can be introduced into the soil through the decomposition of contaminated plant matter. mdpi.com Their persistence is influenced by factors such as soil type, microbial activity, temperature, and moisture. mdpi.com Studies on aflatoxin B1 (AFB1) show that it does not persist for long periods in soil, as microbes can degrade it into less toxic metabolites. mdpi.com The degradation rate is typically higher at increased temperatures and moisture levels, which favor microbial activity. mdpi.com Due to its structural similarity, this compound is likely subject to similar microbial degradation processes in soil environments.

Water: The persistence of mycotoxins in water is affected by their solubility and susceptibility to abiotic and biotic degradation. Sterigmatocystin has low water solubility, which may limit its mobility but can lead to its accumulation in sediments. mdpi.commdpi.com this compound, as a related compound, likely shares these characteristics. Fungi that produce these toxins, such as Aspergillus versicolor, have been found in marine environments, suggesting their metabolites can enter aquatic ecosystems. mdpi.com

Agricultural Products: The primary environmental reservoir for this compound is contaminated agricultural products. Fungi like Aspergillus spp. can grow on crops both pre- and post-harvest, leading to the accumulation of mycotoxins. frontiersin.orgwikipedia.org The stability of these compounds in stored commodities is a significant concern for food and feed safety. mdpi.comtandfonline.com While there are reports that phosphine (B1218219) gas can inhibit the formation of sterigmatocystin during grain storage, specific data on the stability of this compound is not available. wikipedia.org Processing of contaminated products, such as in the production of rice wine, has been shown to reduce levels of STC through adsorption by yeast cells and biological degradation by Rhizopus. mdpi.com

Bioremediation and Detoxification Strategies for Environmental Mitigation

Given the toxic potential of mycotoxins, various strategies are being explored to mitigate their presence in contaminated environments and products. nih.govnih.gov These strategies can be broadly categorized as microbial, physical, and enzymatic.

Microbial degradation is a promising approach for detoxifying mycotoxins. core.ac.ukfrontiersin.org This process utilizes the metabolic capabilities of microorganisms to transform toxic compounds into less harmful or non-toxic substances.

While specific microbes that degrade this compound have not been extensively documented, the degradation pathways of related mycotoxins provide valuable insights. For instance, numerous bacteria, fungi, and yeasts have been shown to degrade aflatoxins and sterigmatocystin. core.ac.ukresearchgate.net The degradation can occur through enzymatic action that modifies key structural features of the toxin, such as the furofuran ring, reducing its toxicity. core.ac.uk

Within the producing fungus itself, this compound is part of a biotransformation pathway. It is an intermediate that is further converted by other enzymes in the aflatoxin synthesis cascade. nih.govresearchgate.net For example, research has shown that cell-free systems from Aspergillus parasiticus can convert 17-hydroxy-16,17-dihydrosterigmatocystin into a polar compound that is then converted to dihydrosterigmatocystin (B1259337). nih.gov This internal biotransformation is a natural part of the fungus's metabolism.

Physical methods aim to remove mycotoxins from contaminated matrices without chemical or biological alteration. Adsorption is one of the most common and effective physical strategies. nih.govfrontiersin.org

This technology involves the use of adsorbent materials that bind to the mycotoxin, preventing its absorption in the digestive tract of animals or allowing for its removal from liquid media. nih.govfrontiersin.org

| Adsorbent Material | Description | Target Mycotoxins | Reference |

|---|---|---|---|

| Activated Carbon | A porous carbon material with a high surface area, effective in adsorbing a wide range of toxins. | Aflatoxins, Deoxynivalenol, Ochratoxin A, Fumonisin B1 | nih.gov |

| Clay Minerals (e.g., Bentonite) | Naturally occurring aluminosilicate (B74896) clays (B1170129) known for their binding capacity. | Aflatoxins, Zearalenone | researchgate.net |

| Nano-adsorbents | Engineered materials like graphene derivatives and carbon nanotubes offering high efficiency and selectivity. | Patulin, Aflatoxin, Zearalenone, Deoxynivalenol | oup.combohrium.com |

| Agro-Waste Materials | Low-cost biosorbents derived from agricultural byproducts like banana peels, pomaces, and fibers. | Aflatoxins | frontiersin.org |

Other physical methods like sorting, milling, and irradiation have also been used to reduce mycotoxin levels in agricultural commodities, though their effectiveness varies. nih.govfrontiersin.orgresearchgate.net

Enzymatic bioremediation uses specific enzymes to degrade or detoxify pollutants, offering a highly specific and potentially efficient method for decontamination. mdpi.comcore.ac.uk

For this compound, a key enzymatic activity has been identified within the producing fungus, Aspergillus parasiticus. A reductase enzyme, requiring NADPH or NADH as a cosubstrate, catalyzes the conversion of this compound. nih.gov Specifically, the 35-70% ammonium (B1175870) sulfate (B86663) fraction of cell-free extracts from A. parasiticus was shown to act on 17-hydroxy-16,17-dihydrosterigmatocystin. nih.gov This reductase activity is believed to be involved in the formation of other reduced intermediates and ultimately the aflatoxins themselves. nih.govcapes.gov.brresearchgate.net

Future Directions and Emerging Research Avenues for Hydroxydihydrosterigmatocystin Studies

Integration of Advanced Omics Technologies (e.g., Metabolomics, Metagenomics)

The future of hydroxydihydrosterigmatocystin (B25687) research is deeply intertwined with the application of advanced omics technologies. These approaches allow for a holistic, system-wide view of the biological processes governing its synthesis. azti.esfrontiersin.org

Metabolomics: This technology is crucial for analyzing the complete set of metabolites, including this compound and its precursors, within a fungal system under specific conditions. mdpi.com Untargeted metabolomics can help identify novel biomarkers associated with aflatoxigenic fungi and discover previously unknown intermediates or shunt products in the biosynthetic pathway. researchgate.net By creating a detailed metabolic profile, researchers can link specific metabolic states to the overproduction or suppression of this compound. uga.eduresearchgate.net

Metagenomics: This approach involves studying the collective genetic material from a community of organisms, such as the gut microbiome or soil ecosystems where toxigenic fungi reside. nih.gov Metagenomic analysis can reveal how interactions between different microbial species influence the gene expression of the sterigmatocystin (B1681140)/aflatoxin pathway. For instance, it can help identify co-habituating bacteria that may enhance or inhibit the production of this compound by Aspergillus species. nih.gov

Transcriptomics and Proteomics: These technologies provide insights into the genes and proteins actively involved in the synthesis of this compound. mdpi.comnih.gov Transcriptomics can quantify the expression levels of genes within the biosynthetic gene cluster, while proteomics can identify the enzymes present and their abundance. mdpi.com Integrating these omics layers can create a comprehensive model of how environmental cues are translated into the production of this mycotoxin intermediate. nih.gov

Discovery and Characterization of Novel Biosynthetic Enzymes and Regulatory Networks

While the core biosynthetic gene cluster for sterigmatocystin (the stc cluster) is well-characterized, the full scope of its regulation is still being uncovered. pnas.orgpnas.org Future research will focus on identifying new players in this complex network.

The biosynthesis of ST and AFs involves a complex cascade of enzymatic reactions regulated by a variety of genes. nih.gov The stc gene cluster in Aspergillus nidulans, for example, contains 25 co-regulated transcripts that are induced under ST-producing conditions. pnas.orgpnas.org This cluster is controlled by the pathway-specific transcription factor, aflR. nih.govibict.br

Future work will likely involve:

Genome Mining: Using advanced bioinformatic tools to scan fungal genomes for novel genes that may influence the stc cluster's activity, even if they are located outside the primary cluster. nih.govplos.org

Functional Genomics: Employing techniques like CRISPR-Cas9 to systematically knock out or overexpress candidate regulatory genes to observe their effect on this compound levels.

Network Inference: Applying computational biology to model the gene regulatory networks (GRNs) that control the pathway. frontiersin.orgnih.gov This can help predict how different environmental signals, like pH or nutrient availability, are processed through transcription factors to ultimately control the enzymes responsible for producing this compound. ibict.brresearchgate.net

Development of Innovative, High-Throughput, and Portable Detection Systems